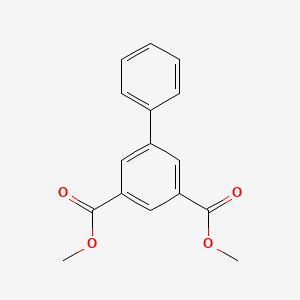

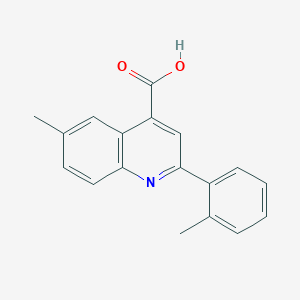

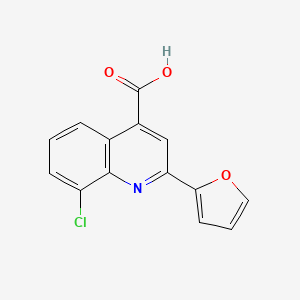

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Descripción general

Descripción

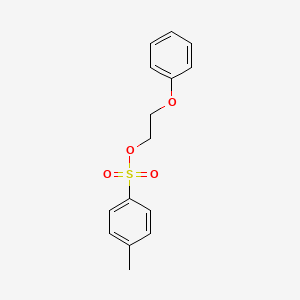

“6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 667437-23-2. It has a molecular weight of 277.32. The IUPAC name for this compound is 6-methyl-2-(2-methylphenyl)-4-quinolinecarboxylic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C18H15NO2/c1-11-7-8-16-14(9-11)15(18(20)21)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,20,21). This code provides a specific representation of the molecular structure .

Aplicaciones Científicas De Investigación

Anticorrosive Materials

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, as a derivative of quinoline, finds its application in the field of anticorrosion. Quinoline and its derivatives, including those with carboxylic acid substituents, have shown significant effectiveness as anticorrosive materials. Their high electron density facilitates the formation of stable chelating complexes with metallic surfaces, offering protection against corrosion. This property is particularly valuable in industries where metal preservation is critical, such as in the construction of ships and pipelines (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Another important application of quinoline derivatives, including those similar to this compound, is in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown potential in the creation of novel materials for use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their electroluminescent properties make them valuable for advancements in electronic devices and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biocatalyst Inhibition

Carboxylic acids, including quinoline carboxylic acid derivatives, have been studied for their role as inhibitors in microbial processes. They can inhibit the growth of microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than desired yields, suggesting their potential as biocatalyst inhibitors in bioproduction processes. This application is particularly relevant in biotechnology and pharmaceutical manufacturing, where controlling microbial growth is essential (Jarboe, Royce, & Liu, 2013).

Therapeutic Significance

Quinoline derivatives, including this compound, possess a broad spectrum of biological activities that are therapeutically significant. These compounds have been explored for their anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. The therapeutic potential of quinoline derivatives highlights their importance in drug discovery and the development of new treatments for various ailments (Hussaini, 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

Mode of Action

It is known that quinoline-4-carboxylic acid derivatives can inhibit the activity of alkaline phosphatases . This suggests that the compound might interact with these enzymes and inhibit their activity, leading to changes in cellular processes.

Biochemical Pathways

Given its potential inhibitory effect on alkaline phosphatases , it could impact pathways where these enzymes play a crucial role. Alkaline phosphatases are involved in a variety of biological processes, including bone mineralization and the regulation of phosphate metabolism.

Result of Action

As a potential inhibitor of alkaline phosphatases , it could lead to a decrease in the activity of these enzymes, potentially affecting cellular processes where these enzymes play a role.

Propiedades

IUPAC Name |

6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-7-8-16-14(9-11)15(18(20)21)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBKZVCWKRMVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396441 | |

| Record name | 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

667437-23-2 | |

| Record name | 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1609016.png)

![1,3,5,7,9,11-Octacyclopentyltetracyclo[7.3.3.15,11]octasiloxane-endo-3,7-diol](/img/structure/B1609024.png)

![N-[(Cyclohexylamino)carbonyl]glycine](/img/structure/B1609025.png)